molecular formula C25H29FN4OS B2733406 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1189892-34-9

2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No. B2733406
CAS RN: 1189892-34-9
M. Wt: 452.59
InChI Key: CUQFBFIXRLPPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C25H29FN4OS and its molecular weight is 452.59. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding and Agonist Activities

  • Research on related triazaspirodecanone compounds has identified high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, including variations of 1,4,8-triazaspiro[4.5]decan-4-ones, exhibit moderate to good selectivity versus opioid receptors and full agonist activity in biochemical assays, indicating potential applications in pain management and neurological disorders (Röver et al., 2000).

Antipsychotic Potential

  • A series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones demonstrated antipsychotic profiles in biochemical and behavioral pharmacological test models. This suggests their utility in addressing psychiatric disorders with fewer neurological side effects compared to traditional medications (Wise et al., 1985).

Novel Synthetic Methods and Derivatives

  • A concise one-pot approach has been developed for the synthesis of monofluorinated bis-heterocyclic spirocycles, indicating the versatility of spiro compounds in creating novel chemical entities for further pharmacological evaluation (Liu et al., 2022).

Anticancer and Antidiabetic Activities

  • Spirothiazolidines analogs have shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Certain compounds also displayed higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, indicating potential for both anticancer and antidiabetic therapies (Flefel et al., 2019).

properties

IUPAC Name

2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4OS/c1-17(2)18-6-10-21(11-7-18)27-22(31)16-32-24-23(19-4-8-20(26)9-5-19)28-25(29-24)12-14-30(3)15-13-25/h4-11,17H,12-16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQFBFIXRLPPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide

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